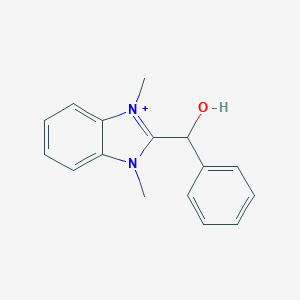![molecular formula C17H21NO3 B252678 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol, also known as Phenylephrine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Phenylephrine is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist and is commonly used as a nasal decongestant, mydriatic agent, and vasopressor.
Mécanisme D'action
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole acts as a selective alpha-1 adrenergic receptor agonist, which causes vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, which leads to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect is due to its ability to contract the radial muscle of the iris, leading to pupil dilation.
Biochemical and Physiological Effects:
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's primary biochemical effect is its ability to stimulate alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, leading to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's physiological effects include increased blood pressure, heart rate, and pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has several advantages for use in lab experiments, including its ability to induce vasoconstriction and an increase in blood pressure, which can be useful in studying the cardiovascular system. However, 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's effects are dose-dependent, and high doses can lead to adverse effects such as hypertension and tachycardia. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research, but it can cause blurred vision and photophobia, which can be limitations.
Orientations Futures
There are several future directions for research on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole, including its potential use in the treatment of shock and asthma. Additionally, further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems. Further investigation can also be conducted on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's potential use in the treatment of urinary incontinence and its effects on the genitourinary system.
Conclusion:
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to induce vasoconstriction and an increase in blood pressure makes it useful in studying the cardiovascular system. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research. Further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems, leading to its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the reaction of benzaldehyde with 2-hydroxyethylamine, followed by reduction with sodium borohydride to obtain the final product. Enzymatic synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the use of enzymes such as tyrosine hydroxylase and dopamine beta-hydroxylase to convert L-tyrosine into 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole.
Applications De Recherche Scientifique
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is as a vasopressor in the treatment of hypotension. It has also been studied for its potential use in the treatment of shock, asthma, and urinary incontinence. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is also used as a mydriatic agent in ophthalmology to dilate the pupil for various diagnostic and therapeutic procedures.
Propriétés
Nom du produit |
2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
2-[[4-(2-hydroxyethoxy)phenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H21NO3/c19-10-11-21-16-8-6-14(7-9-16)12-18-13-17(20)15-4-2-1-3-5-15/h1-9,17-20H,10-13H2 |
Clé InChI |
XDJVWIXORPXWLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |
SMILES canonique |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)

![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)









